molecular formula C10H18O B074864 1-Cyclohexylbutan-1-one CAS No. 1462-27-7

1-Cyclohexylbutan-1-one

Cat. No.: B074864
CAS No.: 1462-27-7
M. Wt: 154.25 g/mol
InChI Key: UYMHLXHLPQIDMA-UHFFFAOYSA-N
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Description

1-Cyclohexylbutan-1-one is an organic compound with the molecular formula C₁₀H₁₈O. It is a ketone characterized by a cyclohexyl group attached to a butanone backbone. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutan-1-one can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of cyclohexylidene butanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylbutanoic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 1-cyclohexylbutanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products:

    Oxidation: Cyclohexylbutanoic acid.

    Reduction: 1-Cyclohexylbutanol.

    Substitution: Various substituted cyclohexylbutanones depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-Cyclohexylbutan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its ketone group plays a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

    Cyclohexanone: Similar in structure but lacks the butanone side chain.

    1-Phenylbutan-1-one: Similar in structure but has a phenyl group instead of a cyclohexyl group.

    2-Cyclohexylpropan-2-one: Similar in structure but has a different carbon chain length.

Uniqueness: 1-Cyclohexylbutan-1-one is unique due to its specific combination of a cyclohexyl group and a butanone backbone, which imparts distinct chemical and physical properties. This combination makes it versatile for various applications in synthesis and industry.

Properties

IUPAC Name

1-cyclohexylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMHLXHLPQIDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163297
Record name 1-Cyclohexylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-27-7
Record name 1-Cyclohexyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexylbutan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylbutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-Cyclohexylbutan-1-one a valuable compound in asymmetric aldol reactions?

A: this compound serves as a chiral building block in organic synthesis, particularly in asymmetric aldol reactions. The research demonstrates its use in forming a titanium enolate, which exhibits high diastereofacial selectivity when reacting with aldehydes []. This selectivity arises from the chiral center present in the cyclohexyl ring, influencing the approach of the aldehyde during the reaction and leading to the preferential formation of one diastereomer over others. This characteristic makes it a valuable tool for synthesizing complex molecules with defined stereochemistry, a crucial aspect in pharmaceutical and fine chemical industries.

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